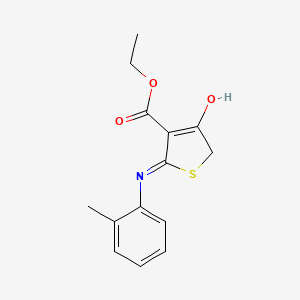

![molecular formula C15H13FN4O3 B1418197 ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2089391-68-2](/img/structure/B1418197.png)

ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Overview

Description

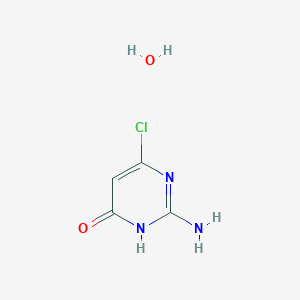

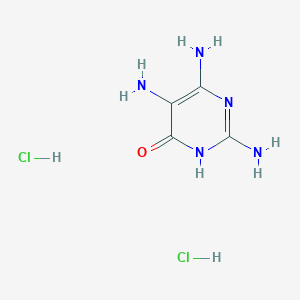

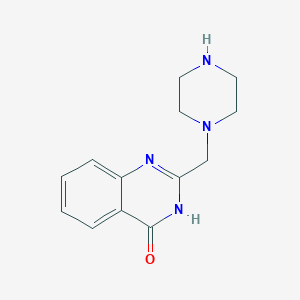

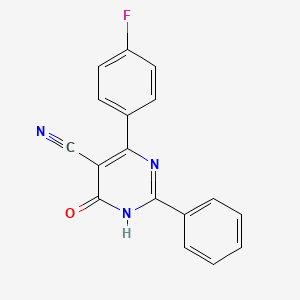

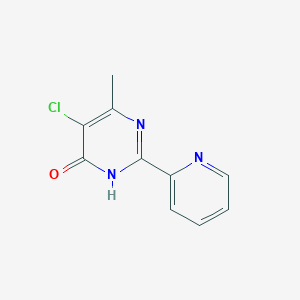

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted with an amino group, a fluorophenyl group, and an ethyl ester group. Compounds with similar structures have been studied for their potential pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group might participate in reactions with acids or electrophiles, while the ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amino and ester groups could affect its solubility in different solvents .Scientific Research Applications

Synthesis and Chemical Properties

Selective Cyclocondensation : Ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is used in selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the synthesis of 1-unsubstituted analogs (Lebedˈ et al., 2012).

Binding Affinity : It shows binding affinities for adenosine receptors, with compounds derived from it demonstrating selectivity towards A(1) AR, and also affinity for A(2A) AR (Fossa et al., 2005).

Synthesis of Pyrazolopyridine Derivatives : This compound is pivotal in the preparation of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates, which are elucidated using spectroscopic techniques (Maqbool et al., 2013).

Antiviral Activity : It has been used in synthesizing derivatives that exhibit antiviral activity against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus (Bernardino et al., 2007).

Applications in Molecular Modeling

- Molecular Modeling : Molecular modeling and 3D-QSAR studies have been carried out on active compounds derived from this chemical, supporting their pharmacological applications (Fossa et al., 2005).

Synthetic Methods

Synthesis of Pyridine Derivatives : It is used in the synthesis of novel pyridine derivatives, with applications in creating new N-fused heterocycles (Ghaedi et al., 2015).

Development of Fluorine-Containing Derivatives : It serves as a precursor in synthesizing fluorine-containing pyrazolo[3,4-b]pyridinones, which are potential drug precursors (Golubev et al., 2011).

Cyclization Reactions : The compound participates in cyclization reactions with pyrazole derivatives, leading to the formation of pyrazolo[1,5-a]pyrimidines and tetrazines, having potential as monocotyledonous inhibitors (Wu et al., 2006).

Biological and Pharmacological Research

Cytotoxicity and Topoisomerase IIα Inhibitory Activity : Derivatives of this compound have been synthesized and evaluated for their topoisomerase IIα inhibitory activity and cytotoxicity against cancer cell lines, indicating potential as anticancer agents (Alam et al., 2016).

Docking Studies and Antitumor Evaluation : Synthesized derivatives have undergone docking studies and evaluations for antitumor activities, supporting their clinical potential in cancer treatment strategies (Abdellatif et al., 2014).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

For instance, in the Suzuki–Miyaura (SM) coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with a variety of biochemical pathways.

Result of Action

Similar compounds have shown inhibitory activity against various viruses , suggesting potential antiviral effects.

Future Directions

properties

IUPAC Name |

ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O3/c1-2-23-15(22)11-12(17)10-7-18-20(13(10)19-14(11)21)9-5-3-4-8(16)6-9/h3-7H,2H2,1H3,(H3,17,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWVJKKDEZRZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(NC1=O)N(N=C2)C3=CC(=CC=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301111528 | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 4-amino-1-(3-fluorophenyl)-6,7-dihydro-6-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301111528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2089391-68-2 | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 4-amino-1-(3-fluorophenyl)-6,7-dihydro-6-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089391-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 4-amino-1-(3-fluorophenyl)-6,7-dihydro-6-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301111528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate](/img/structure/B1418117.png)

![(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-acetic acid](/img/structure/B1418120.png)

![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)

![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)

![8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418135.png)